molecular formula C42H69NO15 B1673084 Josamycin CAS No. 16846-24-5

Josamycin

Cat. No.: B1673084
CAS No.: 16846-24-5
M. Wt: 828.0 g/mol
InChI Key: XJSFLOJWULLJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Josamycin is a 16-membered macrolide antibiotic derived from Streptomyces narbonensis. It is clinically used for respiratory tract infections (e.g., pneumonia, bronchitis), dermatological conditions (e.g., acne, atopic dermatitis), and urogenital infections caused by Mycoplasma and Chlamydia species . Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . Pharmacokinetically, this compound exhibits high lipophilicity (15-fold greater than erythromycin), low serum protein binding (15%), and superior tissue penetration, particularly in lung tissue, where concentrations exceed plasma levels by 2–3 times . However, it demonstrates significant pharmacokinetic variability, with interindividual differences in peak plasma levels and AUC values reaching up to 10-fold .

Preparation Methods

Synthetic Routes and Reaction Conditions: Josamycin is produced through fermentation of Streptomyces narbonensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:

Chemical Reactions Analysis

Types of Reactions: Josamycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered antimicrobial properties .

Scientific Research Applications

Josamycin has diverse applications in scientific research:

    Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its efficacy against various bacterial infections and potential use in combination therapies.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Josamycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA. This action inhibits the elongation of the peptide chain, leading to bacteriostatic effects. At higher concentrations, this compound can exhibit bactericidal activity .

Comparison with Similar Compounds

Comparison with Similar Macrolide Compounds

Structural and Pharmacokinetic Properties

Josamycin belongs to the 16-membered macrolide subclass, distinct from 14-membered (erythromycin, clarithromycin) and 15-membered (azithromycin) macrolides. Key comparisons include:

Property This compound Erythromycin Azithromycin Clarithromycin
Ring Size 16-membered 14-membered 15-membered 14-membered
Lipophilicity High (15× erythromycin) Moderate Moderate Moderate
Protein Binding 15% 70–90% 7–50% 65–75%
Tissue Penetration High (lung, skin) Moderate (lung) High (tissue-retentive) Moderate
Half-Life 1.5–2.5 hours 1.5–3 hours 68 hours 3–7 hours

This compound’s lipophilicity enhances its intracellular accumulation, making it effective against atypical pathogens like Mycoplasma . In contrast, azithromycin’s prolonged half-life supports once-daily dosing .

Antimicrobial Spectrum and Resistance Profiles

Activity Against Key Pathogens

  • Mycoplasma genitalium: this compound is a first-line treatment, but resistance arises via 23S rRNA mutations (A2059G) .
  • Mycoplasma pneumoniae: Mutations (e.g., A2067C in 23S rRNA, L4 ribosomal protein) elevate this compound MICs from 0.5 mg/L to 32 mg/L .
  • Ureaplasma urealyticum: this compound retains efficacy against azithromycin-resistant strains, whereas azithromycin resistance rates exceed 95% in mixed infections .

Resistance Mechanisms

  • 16-membered macrolides (this compound, midecamycin) : Resistance primarily involves 23S rRNA mutations (A2058G, A2059G, A2067C) .
  • 14/15-membered macrolides (erythromycin, azithromycin) : Induce erm-mediated methylation of 23S rRNA (MLSB resistance) .
Macrolide Resistance Mutations Typical MIC Increase
This compound A2059G, A2067C, L4 mutations 0.5 → 32 mg/L
Azithromycin erm(B), erm(F), 23S methylation >64 mg/L

Immunomodulatory and Synergistic Effects

This compound uniquely modulates immune responses:

  • T-cell suppression : Inhibits proliferation of mitogen-stimulated T-cells at 1.6–8 µg/mL, comparable to clarithromycin .
  • Phagocyte synergy: Enhances neutrophil bactericidal activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, even for strains with MICs >128 mg/L .
  • Anti-inflammatory effects : Topical this compound reduces IFN-γ, IL-4, and IgE levels in atopic dermatitis, matching betamethasone’s efficacy .

In contrast, erythromycin and clarithromycin primarily exhibit anti-inflammatory effects via NF-κB inhibition .

Biological Activity

Josamycin is a macrolide antibiotic derived from Streptomyces narbonensis, notable for its broad-spectrum antimicrobial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic applications, and case studies that highlight its efficacy against various pathogens.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, obstructing the translocation of peptidyl-tRNA during protein synthesis. This action is predominantly bacteriostatic but can become bactericidal at higher concentrations. The drug's ability to accumulate within leukocytes enhances its efficacy at infection sites, particularly against pathogens like Staphylococcus aureus and Haemophilus influenzae .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a mean serum half-life of approximately 1.5 hours, with peak serum concentrations varying based on dosage. In a study involving 15 healthy volunteers, peak concentrations were observed as follows:

Dosage (mg)Mean Peak Concentration (µg/ml)
7501.3
12504.8
20008.1

This variability in serum concentration indicates a wide range of individual responses to the drug .

Atopic Dermatitis

This compound has demonstrated significant therapeutic potential in treating atopic dermatitis (AD). A study involving NC/Nga mice showed that topical application of this compound (0.1%) effectively inhibited AD-like skin lesions induced by 2,4,6-trinitrochlorobenzene. This treatment resulted in reduced skin severity scores and histological improvements comparable to those achieved with betamethasone. Notably, this compound also decreased serum IgE levels and modulated cytokine expression (IFN-γ and IL-4), indicating its immunomodulatory properties beyond mere antibacterial effects .

Comparison with Other Macrolides

In a clinical trial comparing this compound with azithromycin for treating acute pneumonia, this compound achieved a cure rate of 93%, while azithromycin had an 80% cure rate. This suggests that this compound may be equally effective or superior in certain contexts .

Case Studies and Research Findings

  • Efficacy Against Erythromycin-Resistant Strains : this compound has shown activity against over 50% of erythromycin-resistant strains of Staphylococcus aureus. In vitro studies indicated that at a minimum inhibitory concentration (MIC) of 2 mg/l, this compound inhibited 57% of resistant strains, outperforming other macrolides like clarithromycin and roxithromycin .
  • Kinetics of Action : Research comparing the kinetics of this compound and erythromycin revealed that this compound binds more stably to the ribosome, leading to prolonged inhibition of protein synthesis. The average lifetime on the ribosome for this compound was found to be significantly longer than that for erythromycin .
  • Immunomodulatory Effects : this compound has been shown to attenuate nitric oxide production in macrophages activated by lipopolysaccharide from Prevotella intermedia, a bacterium linked to periodontal disease. This effect is associated with reduced expression of pro-inflammatory mediators such as IL-1β .

Q & A

Basic Research Questions

Q. What standardized in vitro models are recommended for studying Josamycin’s antibacterial and anti-inflammatory effects?

Methodological Answer:

  • Use RAW264.7 murine macrophage cells stimulated with P. intermedia LPS to assess anti-inflammatory activity, measuring NO production (via Griess assay), iNOS protein/mRNA levels (Western blot, qPCR), and cytokine release (ELISA) .
  • For antibacterial studies, employ minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Streptococcus spp.), using broth microdilution per CLSI guidelines. Include controls for LPS contamination and cell viability (e.g., MTT assay) .

Q. How should researchers address variability in this compound’s inhibitory effects on IL-1β release versus mRNA expression?

Methodological Answer:

  • Perform time-course experiments to differentiate post-transcriptional regulation (e.g., protein stability, secretion pathways) from transcriptional effects. Use cycloheximide to block translation and assess IL-1β mRNA decay rates. Include HO-1 induction assays, as this compound’s anti-inflammatory effects may depend on HO-1-mediated pathways (e.g., SnPP inhibition experiments) .
  • Validate findings with siRNA knockdown of SOCS1 to confirm its role in modulating IL-1β release .

Q. What are the best practices for reporting this compound’s dose-response data in preclinical studies?

Methodological Answer:

  • Use molarity-based dosing (e.g., 1–10 µM for in vitro studies) and include in vivo formulation details (e.g., solvent: DMSO/saline mixtures; dosage: 10–50 mg/kg in murine models). Report purity (>95% by HPLC) and batch-specific activity data. Follow FAIR principles for data sharing: provide raw analytical data (e.g., NMR, LC-MS) in repositories like Zenodo or Figshare .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and inconsistent in vivo outcomes?

Methodological Answer:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue penetration, and metabolite activity. Compare in vitro MIC values with in vivo plasma/tissue concentrations. Use genetically modified models (e.g., NF-κB reporter mice) to evaluate target engagement .
  • Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify compensatory pathways in in vivo settings that may reduce efficacy .

Q. What experimental frameworks are recommended for studying this compound’s immunomodulatory mechanisms beyond NF-κB inhibition?

Methodological Answer:

  • Apply CRISPR-Cas9 screening in macrophage lines to identify novel regulators of this compound’s effects (e.g., SOCS1, HO-1). Use ChIP-seq to map transcription factor binding (e.g., Nrf2 for HO-1 induction) and RNA-seq to profile non-coding RNAs influencing IL-1β post-transcriptional regulation .
  • Validate findings in primary human cells (e.g., PBMCs) and disease-specific models (e.g., sepsis or periodontitis) to ensure translational relevance .

Q. How should researchers design studies to investigate this compound’s potential off-target effects in chronic inflammatory models?

Methodological Answer:

  • Use high-content screening (HCS) to assess cytotoxicity, mitochondrial stress, and autophagy in long-term cultures. Combine with phosphoproteomics to map kinase inhibition profiles.
  • For in vivo studies, employ longitudinal biomarkers (e.g., serum ALT/AST for hepatotoxicity) and histopathology. Include a comparator macrolide (e.g., erythromycin) to differentiate class-specific versus compound-specific effects .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on NF-κB activity?

Methodological Answer:

  • Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Apply ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons. For transcriptional data, use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to link NF-κB inhibition to downstream gene networks .

Q. How can researchers ensure reproducibility when studying this compound’s synergy with other antibiotics?

Methodological Answer:

  • Follow checkerboard assay protocols with fractional inhibitory concentration (FIC) indices, using standardized bacterial inocula (e.g., 1–5 × 10⁵ CFU/mL). Validate synergy in 3D infection models (e.g., biofilm assays) and report fractional biofilm eradication concentrations (FBEC). Share raw data and analysis scripts via platforms like GitHub .

Q. Ethical and Translational Considerations

Q. What frameworks (e.g., FINER, PICO) are recommended for formulating hypothesis-driven questions about this compound’s therapeutic potential?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example:

  • Population: Patients with macrolide-resistant infections.
  • Intervention: this compound + β-lactam combination therapy.
  • Comparison: Standard-of-care antibiotics.
  • Outcome: Microbiological eradication rates at 72 hours.
    • Use preclinical data to justify clinical relevance (e.g., PK/PD targets aligned with human achievable concentrations) .

Q. How should researchers address ethical challenges in translating this compound studies from bench to bedside?

Methodological Answer:

  • Conduct systematic reviews to identify gaps in safety/efficacy data before proposing clinical trials. Engage with institutional review boards (IRBs) early to design protocols minimizing animal/human risks. For human studies, adhere to CONSORT guidelines and include data-sharing plans in informed consent documents .

Properties

IUPAC Name

[6-[6-[[4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFLOJWULLJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16846-24-5
Record name Josamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.